5-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole
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Overview
Description
The compound 5-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole is a complex organic molecule featuring a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Oxadiazole Ring: This step often involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Thieno[2,3-c]pyrazole Formation: This can be achieved through the reaction of a suitable thienyl compound with hydrazine derivatives.
Introduction of the Methoxybenzylsulfanyl Group: This step involves the nucleophilic substitution of a halogenated precursor with 4-methoxybenzylthiol.
Final Assembly: The final compound is obtained by coupling the intermediate products under specific conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the nitro groups if present in derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced oxadiazole derivatives.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Organic Synthesis: Used as a building block for more complex molecules.
Biology
Biochemical Probes: Used in studying enzyme mechanisms or as a fluorescent probe.
Medicine
Therapeutics: Investigated for potential anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
Mechanism of Action
The mechanism of action of 5-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the oxadiazole ring can participate in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 5-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole
- 5-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-d]pyrazole
Uniqueness
The unique combination of the oxadiazole and thieno[2,3-c]pyrazole rings, along with the trifluoromethyl and methoxybenzylsulfanyl groups, gives this compound distinct chemical and biological properties. These features can enhance its stability, reactivity, and potential for interaction with various biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-5-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2S2/c1-24-15-11(13(23-24)17(18,19)20)7-12(28-15)14-21-22-16(26-14)27-8-9-3-5-10(25-2)6-4-9/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQUHJRAIQPIAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C3=NN=C(O3)SCC4=CC=C(C=C4)OC)C(=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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